Enhanced Lipophilicity vs. 1,3-Dihydro Analog: XLogP3 and TPSA Comparison
The octahydro derivative exhibits a computed XLogP3-AA of 8, reflecting the fully saturated ring system, while retaining an identical TPSA of 9.2 Ų as the 1,3-dihydro analog (TPSA 9.23 Ų). The higher logP is consistent with the loss of π-electrons in the furan ring, increasing hydrophobic character without expanding polar surface area [1]. This combination predicts superior passive membrane permeability while maintaining a low hydrogen-bonding potential.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 8 |
| Comparator Or Baseline | 1,1,3,3-Tetraphenyl-1,3-dihydro-2-benzofuran (CAS 6624-06-2): XLogP3-AA not directly reported; TPSA = 9.23 Ų |
| Quantified Difference | XLogP3 difference cannot be precisely quantified for comparator; TPSA difference = 0.03 Ų (negligible) |
| Conditions | Computed properties: PubChem (octahydro) and Molbase (dihydro) |
Why This Matters
Higher logP with unchanged TPSA makes the octahydro compound more attractive for CNS drug discovery programs where blood-brain barrier penetration is critical.
- [1] PubChem Compound Summary for CID 13539982, 1,1,3,3-Tetraphenyloctahydro-2-benzofuran. National Center for Biotechnology Information (2025). View Source
